5-(Methanesulfinylmethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methanesulfinylmethyl)furan-2-carboxylic acid is a furan-based compound characterized by the presence of a methanesulfinylmethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methanesulfinylmethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methanesulfinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfinylmethyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Methanesulfinylmethyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methanesulfinylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfinylmethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring’s aromatic nature allows it to participate in various chemical reactions, contributing to its overall activity.
Comparison with Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its use in biomass conversion.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness: 5-(Methanesulfinylmethyl)furan-2-carboxylic acid is unique due to the presence of the methanesulfinylmethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H8O4S |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
5-(methylsulfinylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C7H8O4S/c1-12(10)4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) |
InChI Key |
ZNGSPVKTINUEEK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.